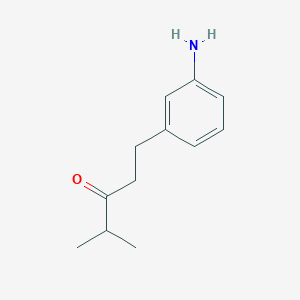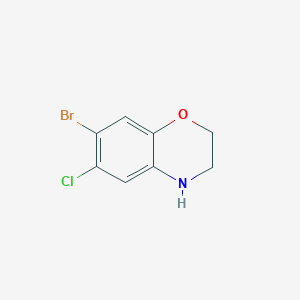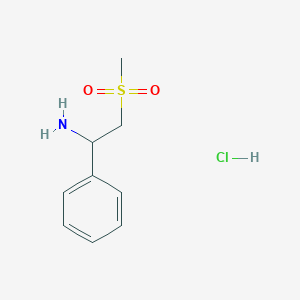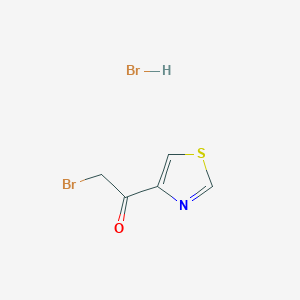
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Vue d'ensemble
Description
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .Applications De Recherche Scientifique
Novel Brominated Flame Retardants
The increasing use of novel brominated flame retardants (NBFRs) in various applications has highlighted the importance of understanding their environmental fate and toxicity. A comprehensive review emphasized the need for further research on the occurrence, environmental impact, and potential health risks associated with NBFRs, including substances similar in structure or function to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. The review identified significant knowledge gaps for many NBFRs not covered in monitoring programs, underscoring the urgency for optimized analytical methods and more extensive research on indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
The occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants, including those related to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, has raised concerns about their health effects. These compounds, similar in structure and toxicological profile to their chlorinated counterparts, are known to induce various toxic effects, including hepatic, dermal, and gastrointestinal toxicities. The review calls for more comprehensive research to understand the health implications of PBDDs and PBDFs exposure, considering the limited current exposure data (Mennear & Lee, 1994).
Environmental Concentrations and Toxicology of Brominated Phenols
The review on 2,4,6-Tribromophenol, a compound closely related to the synthesis and degradation pathways of brominated flame retardants like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, outlines its widespread occurrence in the environment. The paper highlights the need for further research on the toxicokinetics, toxicodynamics, and environmental impact of brominated phenols and their degradation products. This emphasizes the importance of monitoring and understanding the environmental and health implications of such compounds (Koch & Sures, 2018).
Gastroprotective Properties of Related Compounds
A review on Ebrotidine, which shares the thiazole group with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, elucidates its unique gastroprotective properties. The study reveals that Ebrotidine not only acts as an H2-receptor antagonist but also exhibits cytoprotective effects enhancing the physicochemical characteristics of mucus gel. This property is directly related to the drug's ability to enhance the synthesis and secretion of mucins and phospholipids, highlighting the potential for thiazole-containing compounds in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Propriétés
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZQTLLHXMMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)
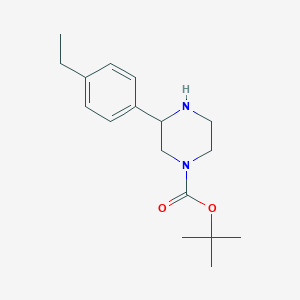
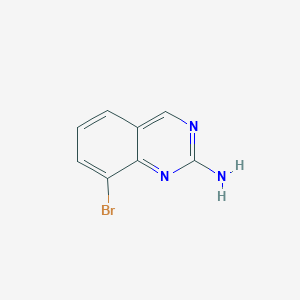

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
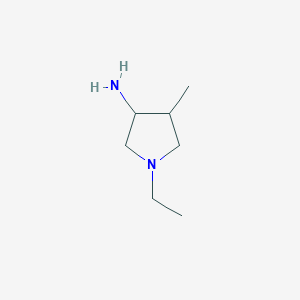
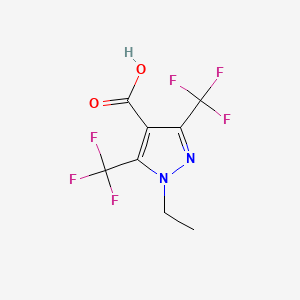
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
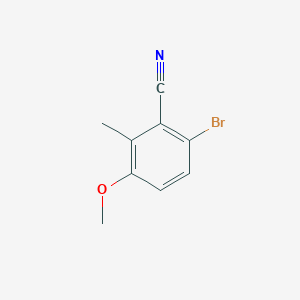
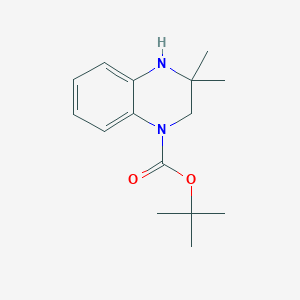
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
